4-hydroxy-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
4-hydroxy-1-methyl-1H-indole-2-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methyl-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazones with Dowtherm A at elevated temperatures, followed by recrystallization from dimethylformamide to yield the target compound .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
4-hydroxy-1-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate biological pathways and interactions, particularly those involving indole derivatives.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 4-methoxy-1H-indole-2-carboxylic acid
- 5-fluoro-1H-indole-2-carboxylic acid
- 6-amino-4-substitutedalkyl-1H-indole-2-carboxylate .
Uniqueness
4-hydroxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups enable unique interactions and reactivity compared to other indole derivatives .
Properties
CAS No. |
336783-92-7 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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